2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

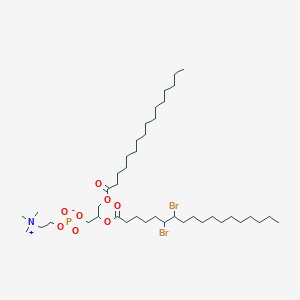

2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate is an organic compound with the chemical formula C14H10F17NO4S. It is a colorless liquid with a distinctive odor and is known for its high fluorine content, making it highly hydrophobic and chemically inert. This compound is primarily used in the electronics and semiconductor industries as a cleaning agent, surfactant, and coating additive .

Preparation Methods

The synthesis of 2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate typically involves a multi-step chemical process. One common method includes the reaction of 2-ethyl acrylate with heptadecafluorooctylsulfonyl chloride to form an intermediate product, which is then reacted with methylamine to yield the final compound . The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions.

Chemical Reactions Analysis

2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Polymerization: As an acrylate, it can undergo free radical polymerization to form polymers.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and radical initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.

Biology: Employed in the development of bio-compatible coatings for medical devices due to its inert nature.

Medicine: Investigated for use in drug delivery systems where controlled release of active ingredients is required.

Industry: Utilized in the production of anti-fouling coatings, lubricants, and surface treatments for various materials

Mechanism of Action

The mechanism of action of 2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate is largely attributed to its fluorinated structure, which imparts hydrophobicity and chemical stability. The compound interacts with surfaces to form a protective layer that resists wetting and chemical attack. The molecular targets and pathways involved include the formation of strong van der Waals forces with the substrate, leading to enhanced surface properties .

Comparison with Similar Compounds

Compared to other fluorinated acrylates, 2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate is unique due to its high fluorine content and the presence of a sulfonyl group. Similar compounds include:

Perfluorooctyl acrylate: Lacks the sulfonyl group, resulting in different reactivity and applications.

Heptadecafluorooctyl methacrylate: Similar structure but with a methacrylate group, leading to variations in polymerization behavior.

These comparisons highlight the distinct properties and applications of this compound in various fields.

Properties

CAS No. |

25268-77-3 |

|---|---|

Molecular Formula |

C8F17SO2N(CH3)CH2CH2OC(O)CH=CH2 C14H10F17NO4S |

Molecular Weight |

611.27 g/mol |

IUPAC Name |

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate |

InChI |

InChI=1S/C14H10F17NO4S/c1-3-6(33)36-5-4-32(2)37(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h3H,1,4-5H2,2H3 |

InChI Key |

RTJZWOGSCLVJLD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Related CAS |

27119-23-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)